1-(2-Pyridinyl)cyclobutanecarboxamide
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Overview
Description
1-(2-Pyridinyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C10H12N2O. It is known for its utility in various synthetic applications, particularly in the synthesis of complex organic molecules. This compound features a cyclobutane ring attached to a pyridine moiety, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
The synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide can be achieved through several routes. One common method involves the reaction of 2-pyridinecarboxylic acid with cyclobutanamine under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Pyridinyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-(2-Pyridinyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2-Pyridinyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular processes.
Comparison with Similar Compounds
1-(2-Pyridinyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
2-Pyridinylcarboxamide: Lacks the cyclobutane ring, making it less sterically hindered.
Cyclobutanecarboxamide: Does not contain the pyridine moiety, resulting in different chemical properties.
N-(2-Pyridinyl)cyclobutanecarboxamide: Similar structure but with variations in the position of functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9(13)10(5-3-6-10)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMOAMYMWOSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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